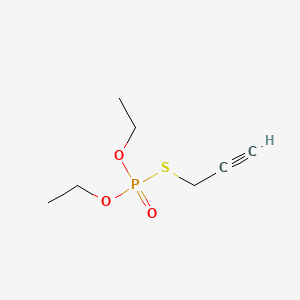
O,O-Diethyl S-(2-propynyl)phosphorothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O-diethyl S-(2-propynyl) thiophosphate is an organophosphorus compound with the molecular formula C7H13O3PS. It is characterized by the presence of a thiophosphate group attached to a propynyl moiety. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O,O-diethyl S-(2-propynyl) thiophosphate typically involves the reaction of diethyl phosphorochloridothioate with propargyl alcohol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or toluene
Reaction Time: 4-6 hours
Industrial Production Methods
In industrial settings, the production of O,O-diethyl S-(2-propynyl) thiophosphate may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
O,O-diethyl S-(2-propynyl) thiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophosphate group to a phosphine.
Substitution: Nucleophilic substitution reactions can replace the propynyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines.
Substitution: Various substituted thiophosphates depending on the nucleophile used.
Scientific Research Applications
O,O-diethyl S-(2-propynyl) thiophosphate has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving acetylcholinesterase.
Medicine: Explored for its potential use in developing novel pharmaceuticals.
Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit specific enzymes in pests
Mechanism of Action
The mechanism of action of O,O-diethyl S-(2-propynyl) thiophosphate involves the inhibition of enzymes by forming covalent bonds with the active site. This compound targets enzymes such as acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent disruption of normal nerve function. The molecular pathways involved include the phosphorylation of serine residues in the active site of the enzyme .
Comparison with Similar Compounds
Similar Compounds
- O,O-diethyl dithiophosphate
- O,O-diethyl chlorothiophosphate
- O,O-diethyl methylphosphonothioate
Uniqueness
O,O-diethyl S-(2-propynyl) thiophosphate is unique due to its propynyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in organic synthesis and industrial applications where specific functional group transformations are required .
Properties
CAS No. |
3309-78-2 |
|---|---|
Molecular Formula |
C7H13O3PS |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
3-diethoxyphosphorylsulfanylprop-1-yne |
InChI |
InChI=1S/C7H13O3PS/c1-4-7-12-11(8,9-5-2)10-6-3/h1H,5-7H2,2-3H3 |
InChI Key |
YWNBQUFJHSECNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)SCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


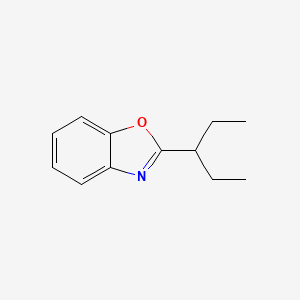
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B12007316.png)


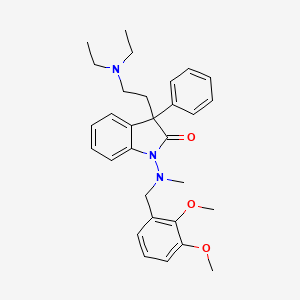
![(5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007345.png)
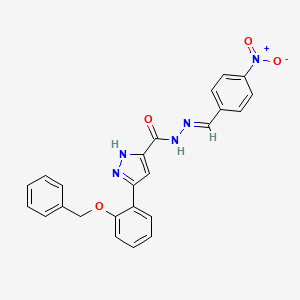

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12007364.png)
![1',3'-Dihydrospiro[1,3-dioxolane-2,2'-indene]](/img/structure/B12007370.png)
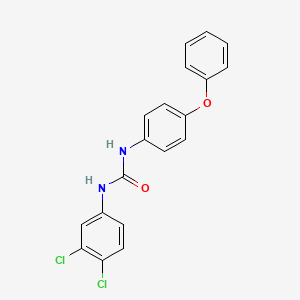
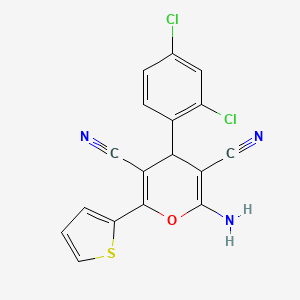

![N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide](/img/structure/B12007395.png)
